molecular formula C10H24Si B7984459 HSi(CH3)2C8H17

HSi(CH3)2C8H17

Cat. No. B7984459
M. Wt: 172.38 g/mol
InChI Key: GWLINUUZNGNWIH-UHFFFAOYSA-N
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Patent
US06958408B2

Procedure details

A 10.14 g fraction of HSi(CH3)2C8F17 with a boiling point of 57-59° C. under a pressure of 11 mbar and which comprises, according to 19F NMR, approximately 5% of C8F17I is obtained (yield: 44%).
Name
HSi(CH3)2C8F17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SiH:1]([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([C:22]([C:25](F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)([CH3:3])[CH3:2].C(I)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F>>[SiH:1]([CH2:4][CH2:7][CH2:10][CH2:13][CH2:16][CH2:19][CH2:22][CH3:25])([CH3:2])[CH3:3]

Inputs

Step One
Name
HSi(CH3)2C8F17
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH](C)(C)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained (yield: 44%)

Outcomes

Product
Name
Type
Smiles
[SiH](C)(C)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.